molecular formula C26H21NO3 B14087458 7-Methyl-1-phenyl-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Methyl-1-phenyl-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14087458
M. Wt: 395.4 g/mol
InChI Key: ZPIDBNTUENHLCJ-UHFFFAOYSA-N
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Description

7-Methyl-1-phenyl-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a chromeno-pyrrole core with phenyl and phenylethyl substituents. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1-phenyl-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions One common synthetic route includes the condensation of appropriate starting materials under controlled conditionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound. Additionally, purification methods like crystallization, distillation, and chromatography are used to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1-phenyl-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

7-Methyl-1-phenyl-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyl-1-phenyl-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromeno-pyrrole derivatives and heterocyclic compounds with phenyl and phenylethyl substituents. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical and biological properties. This compound’s distinct structure allows for unique interactions with molecular targets, making it a valuable subject of study in various scientific fields .

Properties

Molecular Formula

C26H21NO3

Molecular Weight

395.4 g/mol

IUPAC Name

7-methyl-1-phenyl-2-(2-phenylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H21NO3/c1-17-12-13-21-20(16-17)24(28)22-23(19-10-6-3-7-11-19)27(26(29)25(22)30-21)15-14-18-8-4-2-5-9-18/h2-13,16,23H,14-15H2,1H3

InChI Key

ZPIDBNTUENHLCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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